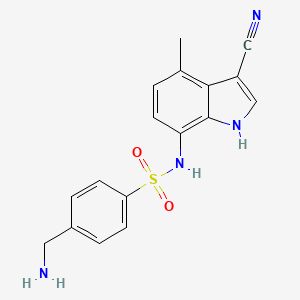
1-(bromomethyl)-1,3,3-trimethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1,3,3-trimethylcyclobutane, also known as BMTCB, is an organic compound belonging to the family of cyclobutanes. It is a colorless liquid with a boiling point of 111°C and a melting point of -37°C. BMTCB has been used in a variety of scientific research applications due to its unique properties. Its synthesis method involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base.
Aplicaciones Científicas De Investigación
1-(bromomethyl)-1,3,3-trimethylcyclobutane has been studied for its potential applications in a variety of scientific research applications. It has been used as a reagent in the preparation of cyclobutanes and as a catalyst in the synthesis of polymers. 1-(bromomethyl)-1,3,3-trimethylcyclobutane has also been used in the synthesis of organic compounds, such as cyclic polyethers, and in the synthesis of pharmaceuticals.
Mecanismo De Acción
1-(bromomethyl)-1,3,3-trimethylcyclobutane is an electrophile, meaning it is attracted to electrons. When it reacts with a nucleophile, such as a carbon atom, it forms a covalent bond with the carbon atom. This covalent bond is responsible for the formation of the cyclobutane ring. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom.
Biochemical and Physiological Effects
1-(bromomethyl)-1,3,3-trimethylcyclobutane has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial activity and has been used as a preservative in food products. It has also been studied for its potential anti-inflammatory and analgesic effects. 1-(bromomethyl)-1,3,3-trimethylcyclobutane has also been studied for its potential to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(bromomethyl)-1,3,3-trimethylcyclobutane in laboratory experiments include its low cost and its relatively low toxicity. In addition, it is a colorless liquid which makes it easy to work with. The main limitation of 1-(bromomethyl)-1,3,3-trimethylcyclobutane is its instability, which means it can degrade over time.
Direcciones Futuras
The future of 1-(bromomethyl)-1,3,3-trimethylcyclobutane research is promising. Further studies are needed to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further studies are needed to investigate its potential biochemical and physiological effects. Additionally, further research is needed to explore its potential as a preservative in food products. Finally, further research is needed to investigate its potential for inhibiting the growth of cancer cells.
Métodos De Síntesis
The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and the reaction is usually complete within a few hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane can be achieved through a substitution reaction of 1,3,3-trimethylcyclobutanol with hydrobromic acid and phosphorus tribromide.", "Starting Materials": [ "1,3,3-trimethylcyclobutanol", "hydrobromic acid", "phosphorus tribromide" ], "Reaction": [ "1. Add 1,3,3-trimethylcyclobutanol to a reaction flask.", "2. Slowly add hydrobromic acid to the reaction flask while stirring.", "3. Cool the reaction mixture to 0°C.", "4. Add phosphorus tribromide to the reaction mixture dropwise while stirring.", "5. Allow the reaction mixture to warm to room temperature and stir for several hours.", "6. Quench the reaction mixture with ice water.", "7. Extract the organic layer with diethyl ether.", "8. Wash the organic layer with water and brine.", "9. Dry the organic layer over anhydrous magnesium sulfate.", "10. Concentrate the organic layer under reduced pressure to obtain 1-(bromomethyl)-1,3,3-trimethylcyclobutane as a colorless liquid." ] } | |
Número CAS |
2301532-90-9 |
Nombre del producto |
1-(bromomethyl)-1,3,3-trimethylcyclobutane |
Fórmula molecular |
C8H15Br |
Peso molecular |
191.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)